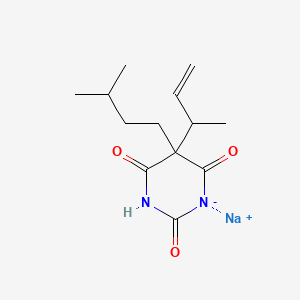
5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. They are used for their sedative and hypnotic properties. This particular compound is a sodium salt form, which enhances its solubility in water, making it easier to administer in various medical and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt typically involves the reaction of barbituric acid with appropriate alkylating agents. The process begins with the preparation of barbituric acid, which is then alkylated using isopentyl and 1-methylallyl groups under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using crystallization or other suitable methods to obtain the sodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential use as a sedative and anesthetic agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The compound exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. It enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in sedative and hypnotic effects. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels .
Comparación Con Compuestos Similares
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and hypnotic properties.
Pentobarbital: Used for its anesthetic and sedative effects.
Thiopental: A rapid-onset barbiturate used in anesthesia.
Uniqueness
5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt is unique due to its specific alkyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates. Its sodium salt form also enhances its solubility, making it more suitable for certain applications .
Propiedades
Número CAS |
67051-32-5 |
|---|---|
Fórmula molecular |
C13H19N2NaO3 |
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
sodium;5-but-3-en-2-yl-5-(3-methylbutyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3.Na/c1-5-9(4)13(7-6-8(2)3)10(16)14-12(18)15-11(13)17;/h5,8-9H,1,6-7H2,2-4H3,(H2,14,15,16,17,18);/q;+1/p-1 |
Clave InChI |
CCYZXYHCAVMZJE-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCC1(C(=O)NC(=O)[N-]C1=O)C(C)C=C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)


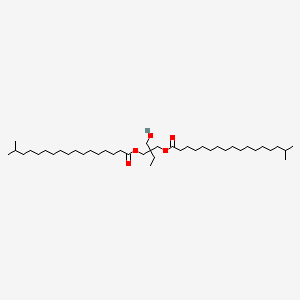
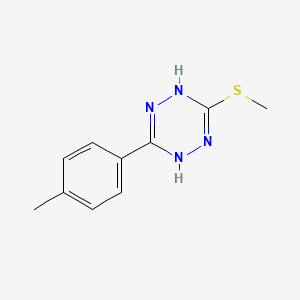
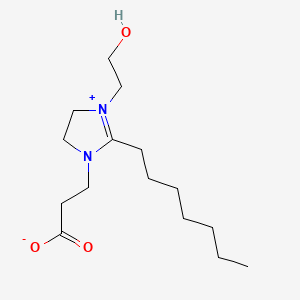
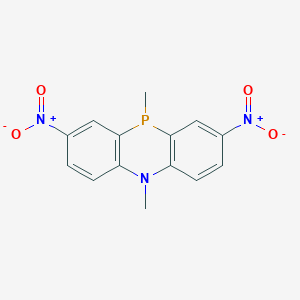
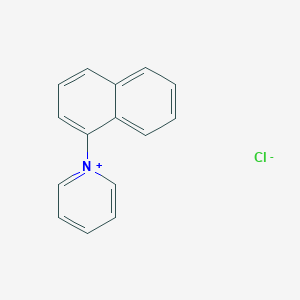
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
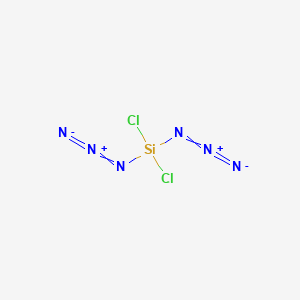
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)


